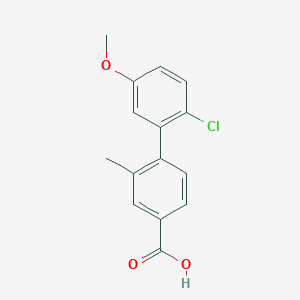
2-(2-Chloro-5-methoxyphenyl)-6-methylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-5-methoxyphenyl)-6-methylbenzoic acid, 95% (2C5MPMB-95) is an aromatic compound that has been used in various scientific research applications. This compound has a unique structure that has made it useful for a variety of applications, including those in the fields of biochemistry, pharmacology, and drug development.
Applications De Recherche Scientifique
2-(2-Chloro-5-methoxyphenyl)-6-methylbenzoic acid, 95% has many scientific research applications. It has been used in the study of the biochemical and physiological effects of various compounds, including drugs. It has also been used in the study of the mechanism of action of various compounds, including drugs. Additionally, it has been used in the study of the pharmacokinetics and pharmacodynamics of various compounds, including drugs.
Mécanisme D'action
2-(2-Chloro-5-methoxyphenyl)-6-methylbenzoic acid, 95% has been studied for its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that are involved in inflammation and pain. By inhibiting the activity of COX-2, 2-(2-Chloro-5-methoxyphenyl)-6-methylbenzoic acid, 95% has the potential to reduce inflammation and pain.
Biochemical and Physiological Effects
2-(2-Chloro-5-methoxyphenyl)-6-methylbenzoic acid, 95% has been studied for its potential effects on biochemical and physiological processes. In animal studies, it has been shown to reduce inflammation, reduce pain, and reduce the production of prostaglandins. It has also been studied for its potential to reduce the risk of cardiovascular disease and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Chloro-5-methoxyphenyl)-6-methylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, it is easy to synthesize, and it is readily available. Additionally, it is a stable compound and can be stored for long periods of time without significant degradation. The main limitation of 2-(2-Chloro-5-methoxyphenyl)-6-methylbenzoic acid, 95% is its relatively low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
2-(2-Chloro-5-methoxyphenyl)-6-methylbenzoic acid, 95% has potential applications in the development of new drugs. It could be used to develop new COX-2 inhibitors, which could be used to treat inflammation and pain. Additionally, it could be used to develop new drugs for the treatment of cardiovascular disease and cancer. It could also be used to develop new compounds for use in biochemical and physiological studies. Finally, it could be used to develop new compounds for use in drug delivery systems.
Méthodes De Synthèse
2-(2-Chloro-5-methoxyphenyl)-6-methylbenzoic acid, 95% can be synthesized via a two-step process. The first step involves the reaction of 2-chloro-5-methoxyphenylacetaldehyde and 6-methylbenzoic acid in the presence of sodium hydroxide in aqueous solution. This reaction produces 2-(2-chloro-5-methoxyphenyl)-6-methylbenzoic acid. The second step involves the purification of the product by recrystallization from aqueous ethanol.
Propriétés
IUPAC Name |
2-(2-chloro-5-methoxyphenyl)-6-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-4-3-5-11(14(9)15(17)18)12-8-10(19-2)6-7-13(12)16/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIXKTOFZBHQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(C=CC(=C2)OC)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691009 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261980-44-2 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxybenzoic acid, 95%](/img/structure/B6406507.png)
![2-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methoxybenzoic acid, 95%](/img/structure/B6406522.png)
![3-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406524.png)
![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406528.png)
![2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406529.png)
![4-Chloro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406533.png)
![4-Chloro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406541.png)

![3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6406546.png)
![2-[5-(Methoxycarbonyl)thiophen-3-yl]-4-nitrobenzoic acid, 95%](/img/structure/B6406547.png)



